alpha-Hydroxytamoxifen

Descripción general

Descripción

Alpha-Hydroxytamoxifen is a metabolite of tamoxifen, a well-known selective estrogen receptor modulator used primarily in the treatment of estrogen receptor-positive breast cancer. This compound is characterized by the presence of a hydroxyl group at the alpha position of the tamoxifen molecule, which significantly influences its biological activity .

Aplicaciones Científicas De Investigación

Alpha-Hydroxytamoxifen has several applications in scientific research:

Mecanismo De Acción

Target of Action

Alpha-Hydroxytamoxifen, a metabolite of Tamoxifen, primarily targets the Estrogen Receptors (ER) . These receptors play a crucial role in the growth and development of breast cancer cells .

Mode of Action

This compound binds to the estrogen receptors, inducing a conformational change in the receptor . This results in a blockage or change in the expression of estrogen-dependent genes . It’s also found to act as an antagonist of the estrogen-related receptors (ERRs) ERRβ and ERRγ .

Biochemical Pathways

This compound affects several biochemical pathways. It’s formed through the enzymatic product of CYP2D6 . The hydroxylated metabolites of tamoxifen have a high binding affinity for the ER . It’s also found that this compound can be glucuronylated in rat liver .

Pharmacokinetics

Tamoxifen, the prodrug of this compound, is extensively metabolized by cytochrome P450 enzymes . The polymorphic CYP2D6 is the key enzyme in this biotransformation . Genetic variants and drug interaction by CYP2D6 inhibitors influence the plasma concentrations of active tamoxifen metabolites and the outcomes of tamoxifen-treated patients .

Result of Action

The molecular and cellular effects of this compound’s action include decreased contraction amplitude, slowed relaxation, and decreased Ca2+ transient amplitude in isolated rat cardiac myocyte . It’s also found that this compound reacts directly, if slowly, with isolated DNA .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, women with genetically impaired cytochrome P450 2D6 have reduced production of endoxifen, a metabolite of tamoxifen, and a higher risk of breast cancer recurrence . Moreover, strong CYP2D6 inhibitors such as the selective serotonin reuptake inhibitors paroxetine and fluoxetine, which are used to treat hot flashes, should be avoided because they severely impair formation of the active metabolites .

Análisis Bioquímico

Biochemical Properties

Alpha-Hydroxytamoxifen is a reactive metabolite that interacts with various enzymes and proteins. It is formed through the metabolic process of alpha-hydroxylation . The rates of formation of this compound in incubations with liver microsomal preparations from women, female CD1 mice, or female Sprague–Dawley rats were quantified by liquid chromatography–mass spectrometry .

Cellular Effects

This compound has been found to react with DNA in the absence of metabolizing enzymes . This suggests that it may have significant effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with DNA. This interaction occurs without the need for enzymatic metabolism, indicating that this compound may directly influence gene expression and other molecular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. Studies have shown that this compound can be glucuronylated in rat liver . This process may represent a means of detoxifying this compound .

Metabolic Pathways

This compound is involved in the metabolic pathway of alpha-hydroxylation . This process is catalyzed predominantly by CYP3A in humans .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Alpha-Hydroxytamoxifen can be synthesized through the hydroxylation of tamoxifen. The process typically involves the use of cytochrome P450 enzymes, particularly CYP3A4, which catalyze the hydroxylation reaction . The reaction conditions often include the presence of oxygen and a suitable cofactor, such as NADPH, to facilitate the enzymatic activity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bioreactors where tamoxifen is exposed to cytochrome P450 enzymes under controlled conditions. The use of recombinant enzymes or engineered microbial systems can enhance the efficiency and yield of the hydroxylation process .

Análisis De Reacciones Químicas

Types of Reactions: Alpha-Hydroxytamoxifen undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of reactive intermediates.

Reduction: Reduction reactions can modify the hydroxyl group, potentially altering the compound’s activity.

Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of cytochrome P450 enzymes.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like alkyl halides can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound, each with distinct biological properties .

Comparación Con Compuestos Similares

Tamoxifen: The parent compound, widely used in breast cancer treatment.

Endoxifen: Another active metabolite of tamoxifen with potent antiestrogenic effects.

Toremifene: A chlorinated analog of tamoxifen with similar therapeutic applications.

Uniqueness: Alpha-Hydroxytamoxifen is unique due to its specific hydroxylation at the alpha position, which significantly influences its interaction with estrogen receptors and other molecular targets. This modification can enhance its potency and selectivity compared to other metabolites and analogs .

Actividad Biológica

Alpha-hydroxytamoxifen (α-OHTAM) is a significant metabolite of tamoxifen, a widely used antiestrogen in the treatment of breast cancer. This article provides a comprehensive overview of the biological activity of α-hydroxytamoxifen, including its metabolic pathways, genotoxic effects, and implications in cancer therapy.

Overview of this compound

This compound is formed through the metabolism of tamoxifen primarily by cytochrome P450 enzymes, particularly CYP3A. It exhibits both estrogenic and antiestrogenic properties, influencing its biological activity and therapeutic efficacy.

Metabolic Pathways

The metabolic formation of α-hydroxytamoxifen has been characterized in various studies. Notably, a study quantified the rates of formation in different species using liver microsomal preparations. The results are summarized in Table 1 below:

| Species | Rate of Formation (pmol/min/mg protein) |

|---|---|

| Human Liver Microsomes | 1.15 ± 0.03 |

| Female CD1 Mice | 0.30 ± 0.05 |

| Female Sprague-Dawley Rats | 2.70 ± 0.35 |

This data indicates that α-hydroxytamoxifen is produced at varying rates depending on the species, with rat liver showing the highest rate of formation .

Genotoxicity and Detoxification

Research indicates that α-hydroxytamoxifen can undergo glucuronidation in the liver, which may serve as a detoxification mechanism. In contrast, sulfonation leads to the formation of electrophilic genotoxic intermediates that can interact with DNA, potentially leading to mutagenesis . The study demonstrated that only a small fraction of administered α-hydroxytamoxifen was recovered as glucuronide metabolites in bile, suggesting limited systemic exposure to its genotoxic forms .

Estrogen Receptor Interaction

This compound exhibits mixed agonist/antagonist activity at estrogen receptors (ER). While it can inhibit estrogen-stimulated growth in ER-positive breast cancer cells, it may also stimulate cell proliferation under certain conditions. This dual action complicates its therapeutic use and underscores the importance of understanding individual patient responses to tamoxifen therapy .

Case Studies

Several case studies have highlighted the variability in patient responses to tamoxifen and its metabolites. For instance, one study analyzed steady-state levels of active metabolites in breast cancer patients undergoing tamoxifen treatment. The findings revealed significant inter-patient variability, with endoxifen concentrations ranging from 7.10 to 14.5 ng/mL . These variations can impact treatment outcomes, emphasizing the need for personalized medicine approaches in managing breast cancer.

Clinical Implications

The biological activity of α-hydroxytamoxifen has direct implications for breast cancer treatment strategies:

- Predictive Biomarker : Steady-state levels of α-hydroxytamoxifen and other metabolites can serve as predictive biomarkers for treatment efficacy.

- Therapeutic Monitoring : Regular monitoring of metabolite levels may help optimize dosing regimens and improve patient outcomes.

- Adverse Effects : Understanding the genotoxic potential of α-hydroxytamoxifen is crucial for assessing long-term risks associated with tamoxifen therapy.

Propiedades

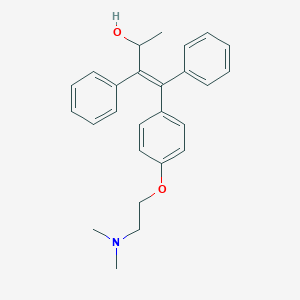

IUPAC Name |

(E)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO2/c1-20(28)25(21-10-6-4-7-11-21)26(22-12-8-5-9-13-22)23-14-16-24(17-15-23)29-19-18-27(2)3/h4-17,20,28H,18-19H2,1-3H3/b26-25- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHFBQJMFWCHGH-QPLCGJKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315817 | |

| Record name | α-Hydroxytamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97151-02-5 | |

| Record name | α-Hydroxytamoxifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97151-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Hydroxytamoxifen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097151025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-Hydroxytamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does alpha-Hydroxytamoxifen exert its effects within cells?

A1: Alpha-OHTAM itself binds weakly to DNA. Its primary mechanism of action involves further metabolic activation, mainly through sulfation by sulfotransferases, particularly hydroxysteroid sulfotransferase a (HSTa). [, ] This reaction generates a highly reactive sulfate ester that readily forms covalent bonds with DNA, primarily at the N2 position of guanine. [, , , , ] These DNA adducts can disrupt DNA replication and repair mechanisms, potentially leading to mutations and contributing to the development of cancer. [, , , , ]

Q2: Does this compound form DNA adducts in all tissues equally?

A2: Research indicates a strong organ specificity for alpha-OHTAM-induced DNA adduct formation. While significant adduct levels are observed in rat liver, minimal to no adducts are detected in other tissues, including the uterus, stomach, kidney, spleen, and colon. [, ] This specificity likely arises from the predominant localization of HSTa, the enzyme responsible for activating alpha-OHTAM, to the liver. []

Q3: How does the activity of this compound differ between species?

A3: Significant species differences exist in the metabolic activation and detoxification of alpha-OHTAM. Notably, human liver microsomes exhibit lower rates of alpha-hydroxylation and O-sulfonation compared to rats, coupled with a significantly higher rate of O-glucuronidation. [] This enhanced detoxification capacity in humans potentially explains the lower risk of liver cancer associated with tamoxifen in humans compared to rats. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound (alpha-OHTAM) has the molecular formula C26H29NO2 and a molecular weight of 387.52 g/mol.

Q5: Is there spectroscopic data available for this compound?

A5: Yes, various studies have employed spectroscopic techniques to characterize alpha-OHTAM and its DNA adducts. These techniques include mass spectrometry (MS), proton magnetic resonance spectroscopy (1H-NMR), and ultraviolet (UV) spectroscopy. [, , , ] These methods provide valuable information on the structure, reactivity, and interactions of alpha-OHTAM with DNA.

Q6: How do structural modifications of tamoxifen affect its metabolic activation to this compound?

A6: Studies on tamoxifen analogs have revealed that modifications to the ethyl side chain can significantly alter their metabolic activation. For instance, replacing the ethyl group with a bromine atom (bromotamoxifen) or a methyl group (C-desmethylenetamoxifen) resulted in either no detectable DNA damage or significantly reduced adduct levels compared to tamoxifen. [] These findings underscore the importance of the ethyl side chain in the metabolic activation of tamoxifen to alpha-OHTAM.

Q7: Do the geometric isomers of this compound exhibit different levels of DNA adduct formation?

A7: Yes, the trans isomers of alpha-OHTAM and its precursor, alpha-hydroxy-N-desmethyltamoxifen, have been shown to form significantly more DNA adducts than their corresponding cis isomers in rat liver cells. [, , ] This stereoselectivity suggests that the R-isomer of alpha-OHTAM more readily undergoes sulfate conjugation, leading to the formation of the reactive carbocation that attacks DNA. []

Q8: What are the major metabolic pathways of tamoxifen that lead to the formation of this compound?

A8: Alpha-OHTAM is generated from tamoxifen primarily through a two-step metabolic process. First, tamoxifen undergoes alpha-hydroxylation, primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4 in humans. [] Subsequently, alpha-OHTAM is further metabolized through either O-sulfonation or O-glucuronidation pathways. [, ] O-sulfonation generates the reactive species that forms DNA adducts, while O-glucuronidation leads to detoxification. [, ]

Q9: How do the rates of this compound metabolism differ between species?

A9: The balance between activation and detoxification pathways for alpha-OHTAM differs significantly between species. Human liver microsomes exhibit significantly lower rates of alpha-hydroxylation and O-sulfonation compared to rats. [] Conversely, the rate of O-glucuronidation, a detoxification pathway, is significantly higher in humans. [] These metabolic differences contribute to the lower risk of tamoxifen-induced liver cancer in humans compared to rats. [, , ]

Q10: What are the primary safety concerns associated with this compound?

A10: The primary safety concern with alpha-OHTAM stems from its genotoxic potential. The formation of DNA adducts, primarily in the liver, raises concerns about its potential to initiate tumor development. [, , , , ] While tamoxifen is a known hepatocarcinogen in rats, its association with liver cancer in humans remains unclear. [, ] Nonetheless, understanding the mechanisms of alpha-OHTAM activation and detoxification is crucial for evaluating the long-term risks associated with tamoxifen therapy.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.